3,4-Di-o-acetyl-d-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-o-acetyl-d-glucal: is a derivative of d-glucal, a type of unsaturated sugar. This compound is characterized by the presence of acetyl groups at the 3rd and 4th positions of the glucal molecule. It is commonly used as a building block in the synthesis of various carbohydrate derivatives and oligosaccharides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di-o-acetyl-d-glucal typically involves the acetylation of d-glucal. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-o-acetyl-d-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as other functionalized carbohydrate molecules .
Scientific Research Applications
3,4-Di-o-acetyl-d-glucal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential therapeutic agents.
Industry: The compound is employed in the production of various carbohydrate-based materials and additives .
Mechanism of Action
The mechanism of action of 3,4-Di-o-acetyl-d-glucal involves its ability to participate in glycosylation reactions. The acetyl groups at the 3rd and 4th positions make the molecule more reactive towards nucleophiles, facilitating the formation of glycosidic bonds. This reactivity is crucial for its role in the synthesis of oligosaccharides and other carbohydrate derivatives .
Comparison with Similar Compounds
- 3,4,6-Tri-o-acetyl-d-glucal
- 3,4-Di-o-acetyl-6-deoxy-l-glucal
- 1,2,3,4-Tetra-o-acetyl-β-d-glucopyranose
Comparison: Compared to these similar compounds, 3,4-Di-o-acetyl-d-glucal is unique due to its selective acetylation at the 3rd and 4th positions. This selective acetylation provides distinct reactivity patterns, making it particularly useful in specific glycosylation reactions and the synthesis of targeted carbohydrate structures .
Properties
IUPAC Name |
[(2R,3S,4R)-3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-6(12)15-8-3-4-14-9(5-11)10(8)16-7(2)13/h3-4,8-11H,5H2,1-2H3/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVCUTFITQDWSU-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.